Solvent Blue 36
Overview
Description
Solvent Blue 36, also known as 1,4-bis(1-isopropylamino)anthraquinone, is a deep blue anthraquinone dye. It is primarily used as a solvent dye for coloring various resins such as acrylonitrile butadiene styrene, polycarbonate, high-impact polystyrene, and polymethyl methacrylate. This compound is known for its excellent solubility in organic solvents and its ability to produce brilliant, high-clarity colors .
Mechanism of Action
Solvent Blue 36, also known as 1,4-Bis (N-isopropylamino)anthraquinone, is a high-performance solvent dye . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets various types of resins for coloring, including ABS, PC, HIPS, and PMMS . It interacts with these materials to impart a deep blue color.
Mode of Action
The mode of action of this compound involves its interaction with the target resins. The dye molecules are soluble in organic solvents and can penetrate the resin materials. Once inside, they can interact with the resin molecules, leading to a change in the color of the material .
Result of Action
The primary result of this compound’s action is the imparting of a deep blue color to the target materials. This is achieved through the dye’s interaction with the resin molecules, which leads to a change in the way the material reflects light, thus altering its color .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye is insoluble in water but slightly soluble in ethanol, oleic acid, and stearic acid. It is easily soluble in organic solvents such as benzene, xylene, chlorobenzene, and chloroform . Therefore, the choice of solvent can significantly impact the dye’s efficacy and stability. Additionally, factors such as temperature and pH can also affect the dye’s solubility and color intensity.
Disclaimer: Always refer to the latest safety data sheets and conduct a thorough risk assessment before using any chemical substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Blue 36 is synthesized using 1,4-dihydroxyanthraquinone as a starting material. The synthesis involves the following steps:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form using a reducing agent such as zinc powder in an alkaline solution.
Condensation: The reduced form is then reacted with isopropylamine in the presence of a catalyst like tin(II) chloride at elevated temperatures (around 84°C) for about 10 hours.
Oxidation: The resulting product is oxidized to form this compound.
Industrial Production Methods: In industrial settings, the process is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically filtered, washed with hot water to remove unreacted isopropylamine, and then dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Solvent Blue 36 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced back to its leuco form.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in an alkaline solution is commonly used.
Substitution: Electrophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco form of this compound.
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Solvent Blue 36 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques for microscopy to highlight specific structures.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the plastics industry for coloring resins and in the production of inks and coatings
Comparison with Similar Compounds
- Solvent Blue 35
- Solvent Blue 102
- Disperse Blue 134
Properties
IUPAC Name |
1,4-bis(propan-2-ylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFZMXOCPASACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041250 | |
Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14233-37-5 | |
Record name | 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14233-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(isopropylamino)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014233375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solvent Blue 36 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(isopropylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SOLVENT BLUE 36 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEH7L3Y1P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is Solvent Blue 36 primarily used for in scientific research?
A1: this compound is often employed as a visual marker in biological and material science research. For example, it's been used to track the consumption of rodent bait in ecological studies [] and as a colorant in the development of contact lenses []. Additionally, its encapsulation within polystyrene particles has been explored for applications in inks, toners, and polymer coloration [].
Q2: Are there any known health concerns associated with this compound?
A2: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound, specifically linked to its presence in a felt-tip marker pen []. This highlights the importance of handling the dye with caution in laboratory settings.
Q3: What makes this compound suitable for encapsulation within materials like polystyrene?
A3: The chemical structure of this compound lends itself well to encapsulation within polystyrene. Miniemulsion polymerization techniques have successfully encapsulated this compound within polystyrene latex particles, resulting in nanocolorants with a shell-core structure []. Factors such as surfactant and dye concentration, along with homogenization time, significantly influence the particle size and distribution within these nanocolorants [].
Q4: Are there alternative markers to this compound for tracking consumption in ecological studies?
A5: Yes, the study comparing bait markers for black rats investigated alternatives to this compound, including metallic flakes and tetracycline hydrochloride (THC) []. While metallic flakes were detectable immediately after feeding, their detection rate dropped significantly after 48 hours []. On the other hand, THC, at concentrations of 0.5% to 1.0%, produced easily detectable fluorescence in the rats' teeth for up to 14 days and didn't seem to affect their food consumption []. This suggests THC could be a more reliable and long-lasting marker compared to this compound.
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